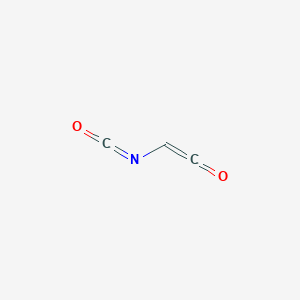

2-Isocyanatoethen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113366-01-1 |

|---|---|

Molecular Formula |

C3HNO2 |

Molecular Weight |

83.05 g/mol |

InChI |

InChI=1S/C3HNO2/c5-2-1-4-3-6/h1H |

InChI Key |

OVCQZLNWRVYUHT-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)N=C=O |

Origin of Product |

United States |

Polymerization of Monomers Containing Blocked Isocyanates:

A common and effective approach involves the polymerization of monomers where the isocyanate group is "blocked" or protected by a chemical moiety. usm.edutandfonline.comtandfonline.comrug.nl This strategy prevents the highly reactive isocyanate from interfering with the polymerization reaction. After polymerization, the blocking group can be removed, typically by heating, to regenerate the free isocyanate group. usm.edu Various blocking agents are available, each with a specific deblocking temperature. This method allows for the synthesis of well-defined polymers with pendant isocyanate functionalities. For example, vinyl monomers containing blocked isocyanate groups have been successfully homo- and copolymerized. tandfonline.comtandfonline.com

Post Polymerization Modification:

An alternative route is the chemical modification of a pre-existing polymer to introduce isocyanate groups. rsc.orgrsc.org This can be achieved by starting with a polymer that has primary amine groups in its side chains and then converting these amines to isocyanates using reagents like diphosgene or triphosgene. rsc.orgrsc.org This method offers versatility in the choice of the polymer backbone. rsc.orgrsc.org Another post-polymerization modification strategy involves the reaction of a polymer with hydroxyl groups with an isocyanate-containing molecule, such as p-maleimidophenyl isocyanate, to introduce the desired functionality. jst.go.jp

The following table provides examples of blocking agents for isocyanates and their typical deblocking temperature ranges.

| Blocking Agent | Deblocking Temperature (°C) |

| Methyl Ethyl Ketoxime (MEKO) | 140 - 160 |

| ε-Caprolactam | 160 - 180 |

| Phenol | 150 - 170 |

| Imidazole | 110 - 130 |

| 1,2,4-Triazole | 130 - 150 |

Reaction Mechanisms and Reactivity Profiles of 2 Isocyanatoethen 1 One

Electrophilic and Nucleophilic Character of the Isocyanatoethenone Moiety

The 2-isocyanatoethen-1-one molecule possesses a unique electronic structure that imparts both electrophilic and nucleophilic characteristics to different parts of the moiety. The inherent polarity of the bonds within the ketene (B1206846) and isocyanate functional groups leads to a distribution of partial positive and negative charges, making the molecule susceptible to attack by both electron-rich and electron-poor species.

Electrophilic Centers: The carbon atoms of both the ketene (C=C=O) and isocyanate (N=C=O) groups are electrophilic. allen.inwikipedia.org This electrophilicity arises from the polarization of the double bonds due to the high electronegativity of the adjacent oxygen atoms. allen.in The carbon atom of the carbonyl group in the ketene and the carbon atom in the isocyanate group both carry a partial positive charge, rendering them susceptible to attack by nucleophiles. allen.inwikipedia.org Factors that increase the magnitude of this partial positive charge, such as the presence of electron-withdrawing groups, enhance the electrophilicity of these centers. chim.lu Positively charged species are generally stronger electrophiles than their neutral counterparts. chim.lu

Nucleophilic Centers: The oxygen atoms of both the ketene and isocyanate groups, as well as the nitrogen atom of the isocyanate group, are considered nucleophilic centers. These atoms possess lone pairs of electrons and are thus electron-rich, making them capable of donating an electron pair to form a new covalent bond with an electrophile. masterorganicchemistry.com A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, a definition identical to that of a Lewis base. masterorganicchemistry.com

The dual reactivity of this compound allows it to participate in a wide array of chemical transformations, making it a versatile building block in organic synthesis.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. kharagpurcollege.ac.in this compound, with its reactive ketene and isocyanate functionalities, readily participates in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. These reactions proceed through a concerted mechanism where multiple bonds are formed in a single step. libretexts.org

[2+2] Cycloadditions (e.g., Formation of β-Lactams, β-Lactones)

In [2+2] cycloaddition reactions, two molecules each contribute two electrons from their π-systems to form a four-membered ring. csic.es Ketenes are known to react with electron-rich π systems to form four-membered rings. wikipedia.org

Formation of β-Lactams: The reaction of a ketene with an imine is a classic example of a [2+2] cycloaddition that yields a β-lactam, a four-membered cyclic amide. wikipedia.orgwikipedia.org The first synthetic β-lactam was prepared via this method in 1907. wikipedia.org This reaction, known as the Staudinger synthesis, is a versatile method for preparing β-lactams. wikipedia.orgwikipedia.org β-Lactams are structurally significant as they form the core of many important antibiotics, including penicillins and cephalosporins. wikipedia.orgnih.gov

Formation of β-Lactones: Similarly, ketenes can undergo [2+2] cycloaddition with aldehydes and ketones to form β-lactones, which are four-membered cyclic esters. wikipedia.orgmdpi.com This reaction often requires Lewis acid catalysis, particularly when the carbonyl compound is not electron-deficient. wikipedia.org β-Lactones are also valuable synthetic intermediates and are found in some natural products with biological activity. nih.govbridgewater.educlockss.org

The general mechanism for these [2+2] cycloadditions involves the concerted interaction of the ketene and the reacting partner. wikipedia.org The stereochemistry of the product is often predictable based on the stereochemistry of the starting materials. nih.gov

| Reactant | Product | Ring System | Reference |

| Imine | β-Lactam | Azetidin-2-one | wikipedia.orgwikipedia.org |

| Aldehyde/Ketone | β-Lactone | 2-Oxetanone | wikipedia.orgmdpi.com |

[3+2] Cycloadditions with Dipolarophiles

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org In this type of reaction, the this compound can act as the dipolarophile, reacting with various 1,3-dipoles.

Common 1,3-dipoles include nitrones, azides, nitrile oxides, and diazoalkanes. uchicago.edu The reaction proceeds in a concerted fashion, and the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org For instance, the reaction of nitrones with isocyanates can lead to the formation of oxa-2,4-diazole skeletons. sci-rad.com The reaction of azides with alkynes is a well-known example of a Huisgen 1,3-dipolar cycloaddition, which produces 1,2,3-triazoles. wikipedia.org

These reactions provide an efficient route to a variety of five-membered heterocyclic compounds. uchicago.edusci-rad.com The stereospecificity of 1,3-dipolar cycloadditions often results in the retention of configuration from the starting materials, which is a strong indicator of a concerted mechanism. wikipedia.org

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Nitrone | Isocyanate | Oxa-2,4-diazole | sci-rad.com |

| Azide (B81097) | Alkyne | 1,2,3-Triazole | wikipedia.org |

| Nitrile Oxide | Alkene/Alkyne | Isoxazole (B147169)/Isoxazoline | uchicago.edursc.org |

| Diazoalkane | Alkene/Alkyne | Pyrazole/Pyrazoline | uchicago.edu |

[4+2] Cycloadditions (Diels-Alder Type Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. libretexts.orgwikipedia.org It is a powerful and widely used method for constructing cyclohexene (B86901) derivatives with high stereospecificity. wikipedia.orgnih.gov In this context, the ketene or a part of the this compound structure can act as the dienophile.

The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. organic-chemistry.org Typically, electron-rich dienes react readily with electron-poor dienophiles. libretexts.org The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single transition state. libretexts.orgmasterorganicchemistry.com This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.org

Isocyanates themselves can participate as dienophiles in Diels-Alder reactions. wikipedia.org Transition metal catalysts can also be employed to facilitate intramolecular [4+2] cycloadditions, often under milder conditions than the corresponding thermal reactions. williams.edu

| Diene | Dienophile | Product | Reference |

| Conjugated Diene | Alkene/Alkyne | Cyclohexene derivative | libretexts.orgwikipedia.org |

| Conjugated Diene | Isocyanate | Six-membered heterocycle | wikipedia.org |

Nucleophilic Additions to the Ketene Carbonyl

The carbonyl carbon of the ketene group in this compound is highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This reaction is a type of nucleophilic addition, where the nucleophile adds to the carbon-carbon double bond of the ketene, breaking the π-bond. wikipedia.org

A wide variety of nucleophiles can react with ketenes. wikipedia.org For example, water adds to form a carboxylic acid, alcohols add to form esters, and amines add to form amides. wikipedia.org The addition of a nucleophile to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

In the case of α,β-unsaturated carbonyl compounds, nucleophiles can add either to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). libretexts.org The nature of the nucleophile often determines the regioselectivity of the addition. Strong, "hard" nucleophiles tend to favor 1,2-addition, while weaker, "soft" nucleophiles often prefer 1,4-addition. libretexts.org

| Nucleophile | Product | Reference |

| Water | Carboxylic Acid | wikipedia.org |

| Alcohol | Ester | wikipedia.org |

| Amine | Amide | wikipedia.org |

| Enolizable Carbonyl | Enol Ester | wikipedia.org |

Reactivity at the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by its electrophilic carbon atom. wikipedia.org It readily reacts with a variety of nucleophiles. wikipedia.org

The most common reactions of isocyanates involve nucleophilic attack by alcohols, amines, and water. wikipedia.org

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). wikipedia.org This is a key reaction in the production of polyurethanes. wikipedia.orgmdpi.com

Reaction with Amines: The reaction of isocyanates with amines yields ureas. wikipedia.org Primary amines are generally more reactive towards isocyanates than alcohols. researchgate.net

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. wikipedia.orgpcimag.com This reaction is utilized in the production of polyurethane foams, where the evolved CO₂ acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group can be influenced by steric and electronic factors. mdpi.compoliuretanos.net For example, in 2,4-toluene diisocyanate (TDI), the isocyanate group at the para position is significantly more reactive than the one at the ortho position due to less steric hindrance. mdpi.com Aromatic isocyanates are generally more reactive than aliphatic isocyanates. pcimag.compoliuretanos.net

| Nucleophile | Product | Linkage Formed | Reference |

| Alcohol | Urethane (Carbamate) | -NH-C(O)-O- | wikipedia.org |

| Amine | Urea | -NH-C(O)-NH- | wikipedia.org |

| Water | Amine + CO₂ | (via Carbamic Acid) | wikipedia.orgpcimag.com |

| Carboxylic Acid | Amide + CO₂ | (via Mixed Anhydride) | |

| Urea | Biuret | -NH-C(O)-NH-C(O)-NH- | wikipedia.org |

Rearrangement Reactions (e.g., Wolff-Type Rearrangements)

The formation of this compound, a highly reactive ketene, is conceptually achieved through the Wolff rearrangement of a suitable α-diazocarbonyl precursor. The Wolff rearrangement is a cornerstone reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene through the expulsion of dinitrogen (N₂) and a concurrent 1,2-rearrangement. rsc.orgwikipedia.org This transformation can be initiated by thermal, photochemical, or metal-catalyzed methods. organic-chemistry.org

The most plausible precursor for the synthesis of this compound via a Wolff rearrangement is 2-diazo-3-isocyanatopropanal . Upon activation, this α-diazoketone would lose N₂ to form a highly reactive α-ketocarbene intermediate, which then undergoes a 1,2-migration of the isocyanato group to yield the target ketene, this compound.

The mechanism of the Wolff rearrangement has been a subject of extensive debate, with evidence supporting both a concerted pathway and a stepwise pathway involving a discrete carbene intermediate. wikipedia.orgorganic-chemistry.org

Concerted Mechanism: In this pathway, the loss of the dinitrogen molecule occurs simultaneously with the 1,2-migration of the substituent (the isocyanato group in this case). This process proceeds through a single, concerted transition state. Studies have shown that cyclic substrates often favor a concerted mechanism due to conformational constraints. caltech.edu

Stepwise Mechanism: This pathway involves the initial formation of an α-ketocarbene after the expulsion of dinitrogen. chem-station.com This carbene is a short-lived, high-energy intermediate which then rearranges to form the ketene product. chem-station.com The stepwise mechanism is more common for acyclic diazocarbonyl compounds. caltech.edu The detection of side products resulting from carbene-type reactions, such as O-H insertion when methanol (B129727) is used as a solvent, provides evidence for the intermediacy of carbenes. organic-chemistry.org

The choice of reaction conditions significantly influences the operative mechanism and the outcome of the rearrangement.

| Activation Method | Typical Conditions | General Mechanistic Preference | Key Characteristics |

| Thermal | Heating, typically from room temperature to high temperatures (e.g., 750 °C). organic-chemistry.org | Stepwise for acyclic substrates, concerted for cyclic substrates. caltech.edu | Can lead to side reactions at elevated temperatures. organic-chemistry.org Migratory aptitude generally follows H > aryl ≥ alkyl. caltech.edu |

| Photochemical | UV irradiation (photolysis). wikipedia.org | Can be concerted or stepwise depending on the substrate. caltech.edu | Often proceeds at low temperatures, minimizing thermal side reactions. researchgate.net Migratory aptitude can differ from thermal conditions: H > alkyl ≥ aryl. caltech.edu |

| Metal Catalysis | Silver(I) oxide (Ag₂O), silver benzoate (B1203000) (PhCO₂Ag), or other transition metal salts. wikipedia.orgnih.gov | Generally lowers the reaction temperature compared to thermal methods. researchgate.net The mechanism can involve the formation of a metal-carbenoid complex. | Retention of stereochemistry at the migrating center is often observed. researchgate.net |

While this compound is a product of the Wolff rearrangement, other rearrangement reactions involving the isocyanate or ketene functionalities are known. For instance, acyl isothiocyanates can undergo thermal 1,3-shifts to rearrange into thioacyl isocyanates. acs.org Similar reactivity could be hypothesized for this compound under specific conditions, potentially leading to other isomeric structures, although such reactions are not prominently documented for this specific molecule.

Post-Transition State Bifurcations and Dynamic Effects on Selectivity

The high reactivity of this compound, which contains both a ketene and an isocyanate group, suggests that its reactions may exhibit complex potential energy surfaces (PES). In such cases, traditional transition state theory (TST), which assumes that the product distribution is determined solely by the relative energies of competing transition states, may be insufficient to predict reaction outcomes. bdu.ac.in Instead, phenomena such as post-transition state bifurcations (PTSBs) and non-statistical dynamic effects can play a crucial role in controlling selectivity. nih.gov

A PTSB occurs when a single transition state leads to two or more different products without any intervening energy minimum. rsc.orgnih.gov On the PES, the reaction path splits into two or more diverging downstream pathways after passing through the transition state. acs.org In these scenarios, the final product ratio is not governed by the energetics of the transition state but by the dynamic trajectory of the reacting molecules as they navigate the bifurcating surface. nih.gov

Computational studies on related reactive intermediates, particularly ketenes, have provided significant insights into the role of dynamic effects.

Cycloaddition Reactions: The cycloaddition of ketenes with dienes is a classic example where PTSBs can dictate periselectivity. A computational study on the reaction of diphenylketene (B1584428) with cyclopentadiene (B3395910) revealed that a single transition structure leads to both the [4+2] and [2+2] cycloaddition products. acs.org Quasiclassical trajectory simulations showed that despite the minimum energy path leading to one product, the dynamic pathways sampled by the reacting molecules result in the formation of both adducts. This dynamic control means that conventional strategies to improve selectivity by modifying the transition state energy may not be effective. rsc.orgacs.org

Fragmentation Pathways: Dynamic effects can also lead to unexpected byproducts. In Rh-carbenoid mediated C-H insertion reactions that form β-lactones, a PTSB has been identified. rsc.org Following the C-H insertion transition state, a bifurcating pathway exists that can lead to fragmentation of the intermediate into a ketene and a carbonyl compound, reducing the efficiency of the desired lactonization. rsc.org This illustrates how a single transition state can be a gateway to both the intended product and undesired side products.

For this compound, these principles have direct implications for its reactivity profile. Consider a [2+2] cycloaddition reaction with an alkene. The presence of two distinct reactive moieties (C=C=O and N=C=O) could lead to multiple competing reaction pathways. A single initial transition state for the approach of the alkene could be followed by a bifurcation leading to different regio- or chemoselective adducts. The outcome would be highly sensitive to the initial conditions and the dynamic evolution of the system on the potential energy surface.

The factors influencing product ratios in dynamically controlled reactions are subtle and can include:

Initial Vibrational States: The distribution of energy within the vibrational modes of the reactants as they approach the transition state can influence which path is taken after the bifurcation. nih.gov

Substituent Effects: Small changes in the substituents on the reacting partners can alter the topography of the potential energy surface downstream from the transition state, thereby changing the product distribution even if the transition state energy is minimally affected. pku.edu.cn

Solvent Effects: The solvent can influence the dynamics of the reaction by stabilizing certain post-transition state pathways over others.

Predicting and controlling the selectivity of reactions involving species like this compound therefore often requires advanced computational methods, such as ab initio molecular dynamics (AIMD) simulations, to model the motion of atoms over the potential energy surface. bdu.ac.in

Advanced Spectroscopic Characterization of 2 Isocyanatoethen 1 One and Its Reactive Intermediates

In Situ Spectroscopic Techniques for Transient Species Identification

The fleeting nature of reactive intermediates requires in situ spectroscopic methods for their direct observation and characterization within a reacting system. youtube.comaspbs.com These techniques are crucial for understanding reaction mechanisms by providing information on the structure and concentration of transient species over time. youtube.com

Infrared (IR) Spectroscopy for Ketene (B1206846) Detection

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and is particularly useful for the detection of ketenes. libretexts.orgwebassign.net The characteristic stretching vibration of the C=C=O group in ketenes gives rise to a strong absorption band in the IR spectrum, typically in the range of 2100-2150 cm⁻¹. The exact frequency can provide information about the molecular structure and environment of the ketene. rsc.orgsavemyexams.com

In the context of 2-isocyanatoethen-1-one, which contains a ketene moiety, IR spectroscopy can be used to monitor its formation and subsequent reactions. The progress of reactions involving this compound can be followed by observing the appearance and disappearance of its characteristic IR absorption bands. rsc.org

Table 1: Characteristic Infrared Absorption Frequencies for Ketenes

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Ketene (C=C=O) | 2100 - 2150 | Strong |

This table provides a general range for ketene absorption. The precise value for this compound would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. rsc.orgebsco.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms. ethernet.edu.et While conventional NMR can be time-consuming for studying fast reactions, specialized techniques can be employed for the elucidation of reactive intermediates. mdpi.com

For a molecule like this compound, ¹H and ¹³C NMR would be instrumental. The chemical shifts and coupling constants of the vinyl protons and carbons would provide definitive evidence for the presence of the ethenone backbone. The isocyanate group would influence the electronic environment of the adjacent nuclei, leading to characteristic shifts. The analysis of proton-proton and proton-carbon correlations through 2D NMR experiments could further confirm the structure of any intermediates formed during its reactions. libretexts.org

Table 2: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hₐ (on Cα) | 5.0 - 6.0 | Doublet | J(Hₐ-Hᵦ) ≈ 2-4 |

| Hᵦ (on Cβ) | 4.5 - 5.5 | Doublet | J(Hₐ-Hᵦ) ≈ 2-4 |

| Cα (carbonyl) | 190 - 200 | - | - |

| Cβ (vinylic) | 90 - 100 | - | - |

| C (isocyanate) | 120 - 130 | - | - |

Note: This table presents illustrative predicted values. Actual experimental data would be required for confirmation.

Mass Spectrometry for Reactive Intermediate Detection

Mass spectrometry (MS) is an extremely sensitive analytical technique used for detecting and identifying molecules based on their mass-to-charge ratio. mdpi.com It is particularly well-suited for the study of reactive intermediates, which are often present in very low concentrations. rsc.org Techniques like electrospray ionization (ESI) allow for the gentle transfer of ions from solution to the gas phase, enabling the detection of transient species involved in a reaction. mdpi.comnih.gov

In the study of this compound, mass spectrometry could be used to identify the parent molecule and any charged intermediates formed during its reactions. By monitoring the mass spectrum as a function of time, it is possible to gain insights into the reaction pathway. mdpi.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the detected ions and analyzing the resulting fragment ions. europa.eu

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific element within a compound. wikipedia.orgspringernature.com It is applicable to a wide range of materials, including non-crystalline samples. chem-soc.siwiley.com XAS experiments are typically performed at synchrotron radiation facilities due to the need for intense and tunable X-ray beams. wikipedia.org

The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). chem-soc.si XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination number, and identity of neighboring atoms. For this compound, XAS at the nitrogen, oxygen, and carbon K-edges could provide valuable insights into the bonding and electronic structure of the isocyanate and ketene functionalities.

Time-Resolved Spectroscopic Studies of Reaction Dynamics

Time-resolved spectroscopy involves a series of spectroscopic measurements taken at different time intervals after the initiation of a reaction. This approach allows for the direct observation of the evolution of reactants, intermediates, and products, providing crucial information about reaction kinetics and mechanisms. researchgate.netmpg.de Recent advancements have pushed the time resolution of these techniques into the femtosecond (10⁻¹⁵ s) and even attosecond domain, enabling the study of ultrafast chemical processes. rsc.org

For a reactive species like this compound, time-resolved infrared (TRIR) or transient absorption spectroscopy could be employed to monitor its reactions in real-time. frontiersin.org By exciting a precursor molecule with a short laser pulse to generate this compound, its subsequent decay and the formation of products can be tracked by probing the changes in the IR or UV-Vis spectrum over time. nih.gov These studies are essential for a complete understanding of the dynamic behavior of this highly reactive intermediate.

Computational Chemistry and Theoretical Investigations of 2 Isocyanatoethen 1 One

Electronic Structure Analysis and Bonding Characteristics

No specific studies detailing the electronic structure or bonding characteristics of 2-isocyanatoethen-1-one were found. A theoretical analysis would typically involve calculating molecular orbitals, electron density distribution, and bond orders to understand the electronic nature of the ketene (B1206846) and isocyanate functionalities and their interaction. The bonding would be characterized by a mix of covalent and polar covalent bonds due to the presence of highly electronegative oxygen and nitrogen atoms. The planarity and conjugation of the molecule would also be key features of its electronic structure.

Quantum Chemical Calculations of Reaction Pathways

There is no available research detailing quantum chemical calculations of reaction pathways for this compound. Such studies would typically use methods like the Intrinsic Reaction Coordinate (IRC) to map the minimum energy path from reactants to products, identifying intermediates and transition states for reactions such as cycloadditions, nucleophilic attacks, or rearrangements.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Specific DFT studies on the reaction mechanisms of this compound are not available in the literature. DFT is a common method for investigating reaction mechanisms, providing insights into the energetics and geometries of reactants, intermediates, transition states, and products. For a molecule like this compound, DFT could be used to explore its reactivity with various reagents, but these specific calculations have not been published.

Transition State Characterization and Potential Energy Surfaces

No literature was found that characterizes the transition states or maps the potential energy surfaces (PES) for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and mechanisms. It involves locating saddle points (transition states) on the PES and analyzing their structure and vibrational frequencies to confirm they connect reactants and products.

Prediction of Regio- and Stereoselectivity

There are no published computational studies predicting the regio- and stereoselectivity of reactions with this compound. Theoretical predictions of selectivity are a key application of computational chemistry, where the energy barriers for different reaction pathways are compared to determine the most likely outcome. For example, in a cycloaddition reaction, calculations would determine whether a reactant adds to the C=C bond of the ketene or the N=C bond of the isocyanate (regioselectivity) and with what facial preference (stereoselectivity).

Strategic Applications of 2 Isocyanatoethen 1 One in Complex Organic Synthesis

Construction of Heterocyclic Scaffolds

The reactivity of 2-isocyanatoethen-1-one is particularly well-suited for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active natural products. nih.gov Its ability to participate in various cycloaddition and annulation reactions allows for the efficient assembly of strained ring systems and other important heterocyclic motifs.

The four-membered 2-azetidinone ring, commonly known as the β-lactam, is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins. researchgate.netscispace.com The synthesis of this critical scaffold can be efficiently achieved through the [2+2] cycloaddition reaction between an isocyanate and an alkene. nih.gov In this context, this compound serves as a highly reactive ketene (B1206846) equivalent.

The reaction, often referred to as the Staudinger synthesis when involving a ketene and an imine, proceeds with high regio- and stereoselectivity. nih.govorganic-chemistry.org When reacting with electron-rich alkenes, such as vinyl ethers or glycals, activated isocyanates like trichloroacetyl isocyanate (a model for the reactivity of this compound) readily form the corresponding β-lactam adducts in good yields. researchgate.netnih.gov The mechanism is typically an asynchronous one-step process that proceeds through a zwitterionic intermediate. nih.gov This method provides excellent control over the configuration at the C-4 position of the resulting azetidinone ring. researchgate.net The reaction of chlorosulfonyl isocyanate (CSI) with alkenes is another powerful method that yields β-lactams in large quantities, which can then be used to create derivatives with various functionalized side chains. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Features |

| Isocyanate (e.g., Trichloroacetyl isocyanate) | Alkene (e.g., Glycal) | β-Lactam | High regio- and stereoselectivity; Asynchronous [2+2] cycloaddition mechanism. nih.gov |

| Chlorosulfonyl isocyanate (CSI) | Alkene | N-Sulfonylated β-Lactam | Provides β-lactams in quantity; allows for synthesis of products with polar substituents. nih.gov |

| Ketenes (from diazo compounds) | Imines | β-Lactam | Mild reaction conditions; diverse electronic and structural substrates tolerated. organic-chemistry.org |

β-Lactones, or 2-oxetanones, are four-membered cyclic esters that are not only present in a number of bioactive natural products but also serve as versatile synthetic intermediates. google.comnih.gov Their synthesis can be accomplished through several methods, including the cycloaddition of ketenes with aldehydes or ketones. google.com Given its ketene-like structure, this compound is a prime candidate for participating in such transformations.

Advances in catalysis have provided highly active and selective methods for synthesizing β-lactones. For instance, the carbonylation of epoxides using specialized catalysts represents a modern approach to forming these strained rings. nih.gov An enantioselective isothiourea-catalysed [2+2] cycloaddition of C(1)-ammonium enolates with pyrazol-4,5-diones has been used to construct spirocyclic β-lactones with excellent enantioselectivity. nih.gov Although this specific reaction doesn't use an isocyanate directly, it highlights the utility of [2+2] cycloadditions in forming the β-lactone core, a reaction pathway directly applicable to this compound. The inherent ring strain of β-lactones makes them susceptible to ring-opening reactions with various nucleophiles, allowing for their conversion into a wide array of functionalized products like β-hydroxy acids and β-amino acids. google.com

Beyond four-membered rings, the reactivity of this compound and its derivatives can be harnessed to construct a variety of other important heterocycles.

Pyrroles: Pyrroles are fundamental components of many natural products and pharmaceuticals. organic-chemistry.orgnih.gov Synthesis strategies often involve multicomponent reactions. A titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes provides an oxidative route to polysubstituted pyrroles. nih.gov The isocyano group, closely related to the isocyanate moiety, is a key functional group in other pyrrole (B145914) syntheses, such as the reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate to form 2,3-dihydro-1H-pyrroles or 3-alkyl-1H-pyrroles depending on the reaction conditions. rsc.org

Isoxazoles: These five-membered heterocycles containing adjacent nitrogen and oxygen atoms are typically formed by the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. youtube.comorganic-chemistry.orgnih.gov The reactive carbonyl and isocyanate groups within this compound could foreseeably be manipulated to generate precursors for isoxazole (B147169) synthesis. For example, cycloadditions of copper(I) acetylides to nitrile oxides provide a reliable route to 3,4-disubstituted isoxazoles. organic-chemistry.org

Triazoles: Triazoles exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are prevalent in medicinal chemistry. nih.govfrontiersin.org The most famous method for 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. mdpi.com The synthesis of 1,2,4-triazoles can be achieved from various nitrogen-containing starting materials. For instance, a metal-free decarboxylative annulation reaction of 2-aryl-2-isocyanoacetates with aryldiazonium salts provides access to 1,3-diaryl-1,2,4-triazoles. researchgate.net Another route involves converting compounds like 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine (B178648) hydrate. nih.gov

Diversity-Oriented Synthesis (DOS) Enabled by Isocyanatoethenone Reactivity

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uknih.gov The core principle of DOS is to use a common starting material or intermediate that can be readily converted into a wide range of distinct molecular scaffolds. cam.ac.uknih.gov

The high reactivity and multiple functional sites of this compound make it an ideal building block for DOS. Its ability to undergo different types of reactions allows for divergent synthesis pathways. For example:

[2+2] Cycloadditions: Reaction with alkenes yields β-lactams, while reaction with aldehydes or ketones can produce β-lactones.

Reactions with Dinucleophiles: Treatment with various dinucleophiles can lead to a plethora of five-, six-, or seven-membered heterocycles.

Tandem Reactions: The initial adducts formed from reactions of this compound can be designed to undergo subsequent intramolecular cyclizations or rearrangements, leading to complex polycyclic systems.

This "reagent-based" diversification, where a single substrate is treated with different reagents to produce diverse outputs, is a hallmark of DOS. cam.ac.uk The use of versatile reactants like N-isocyaniminotriphenylphosphorane, which combines the reactivity of isonitriles and phosphoranes, exemplifies how a single, highly functionalized molecule can be used in multicomponent and tandem processes to generate significant molecular diversity. researchgate.net The reactivity of this compound can be similarly exploited to rapidly build libraries of compounds based on different heterocyclic cores, all originating from a single, versatile precursor.

Enantioselective and Diastereoselective Transformations

Many of the reactions involving this compound, particularly the [2+2] cycloadditions to form β-lactams and β-lactones, create new stereocenters. Controlling the stereochemical outcome of these transformations is crucial for the synthesis of enantiopure compounds, which is often a requirement for pharmaceutical applications.

Significant progress has been made in developing diastereoselective and enantioselective methods for these reactions. chegg.com For example, the cycloaddition of activated isocyanates to chiral glycals proceeds with high diastereofacial differentiation, providing excellent stereocontrol. researchgate.net The stereoelectronics of protecting groups on the glycal substrate have been shown to play a crucial role in directing the stereochemical outcome of the cycloaddition. nih.gov

Furthermore, catalytic asymmetric methods have been developed. An isothiourea-mediated [2+2] cycloaddition to form spirocyclic β-lactones proceeds with excellent enantioselectivity (99:1 er) but modest diastereoselectivity. nih.gov However, a subsequent ring-opening of the diastereomeric mixture of β-lactones with a nucleophile can proceed with exceptional diastereocontrol (up to >95:5 dr) through a Dynamic Kinetic Asymmetric Transformation (DyKAT), where one diastereomer is epimerized and converted to the major product. nih.gov This demonstrates how stereochemistry can be controlled both during the initial ring formation and in subsequent transformations.

| Reaction Type | Stereocontrol Method | Outcome |

| [2+2] Cycloaddition | Substrate control (chiral glycals) | High diastereoselectivity. researchgate.net |

| [2+2] Cycloaddition | Isothiourea catalyst | Excellent enantioselectivity for β-lactone formation. nih.gov |

| Ring-opening of β-lactones | Dynamic Kinetic Asymmetric Transformation (DyKAT) | Excellent diastereoselectivity for β-hydroxyamide products. nih.gov |

Utility in the Synthesis of Architecturally Complex Organic Molecules

Total synthesis is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. ebsco.com This field serves not only to produce valuable compounds like pharmaceuticals but also to drive the development of new synthetic methods and strategies. lkouniv.ac.innih.gov The ability of this compound to efficiently construct key heterocyclic intermediates makes it a valuable tool in the synthesis of architecturally complex molecules.

β-Lactams and β-lactones, readily accessible via reactions of isocyanates, are themselves important targets and intermediates in natural product synthesis. rsc.org For instance, the β-lactone core is a key structural feature of several natural products with potent biological activity. nih.gov The synthesis of (±)-goniothalamin and (−)-massoialactone has been achieved using a strategy where a β-lactone, formed via a [2+2] cycloaddition, undergoes a subsequent translactonization to form the target α,β-unsaturated δ-lactones. researchgate.net This demonstrates how the strained four-membered ring can be used as a precursor to build more complex heterocyclic systems. The strategic application of reactions involving isocyanate-like species enables the efficient construction of key fragments that are later elaborated into the final complex target molecule. ebsco.com

Future Directions and Emerging Research Perspectives

Development of Novel Catalytic Systems for Isocyanatoethenone Chemistry

The development of novel catalytic systems will be paramount to unlocking the synthetic potential of 2-isocyanatoethen-1-one. Currently, there is a scarcity of reported catalytic methods for the generation or in-situ utilization of this specific molecule. Future research should focus on designing catalysts that can promote its formation under mild conditions, thereby preventing polymerization or decomposition.

Potential catalytic strategies could involve:

Transition-Metal Catalysis: Investigating the use of transition metals to facilitate the formation of the vinyl ketene (B1206846) or isocyanate functionality from suitable precursors.

Organocatalysis: Exploring the use of small organic molecules, such as N-heterocyclic carbenes (NHCs) or chiral amines, to control the reactivity and potential stereoselectivity of reactions involving this compound. nih.gov

Enzymatic Catalysis: While a long-term goal, the development of biocatalysts for the synthesis or transformation of isocyanatoethenone could offer highly selective and environmentally benign routes.

Integration with Advanced Flow Chemistry Methodologies

The high reactivity and potential instability of this compound make it an ideal candidate for studies utilizing advanced flow chemistry techniques. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing reactive intermediates.

Key areas for exploration include:

In-situ Generation and Trapping: Designing flow systems where this compound is generated and immediately reacted with a substrate, minimizing decomposition.

Reaction Optimization: Utilizing automated flow platforms for high-throughput screening of reaction conditions to rapidly identify optimal parameters for its synthesis and subsequent transformations.

Scale-up: Developing safe and efficient continuous processes for the potential larger-scale production of derivatives from this compound, should valuable applications be discovered.

Exploration of Sustainable and Green Synthetic Routes

In line with the growing emphasis on sustainable chemistry, future research should aim to develop environmentally friendly methods for the synthesis and application of this compound. This involves considering the atom economy, waste generation, and the use of hazardous reagents.

Promising green chemistry approaches could include:

Catalytic C-H Functionalization: Investigating methods for the direct conversion of simple starting materials to this compound through catalytic C-H activation, avoiding pre-functionalized substrates.

Use of Renewable Feedstocks: Exploring synthetic pathways that utilize starting materials derived from renewable resources.

Solvent-Free or Green Solvents: Developing reaction conditions that minimize or eliminate the use of volatile and toxic organic solvents. Multicomponent reactions (MCRs) that align with green chemistry principles could also be a fruitful area of investigation. rsc.org

Unveiling Undiscovered Reactivity Modes and Synthetic Transformations

The unique combination of a vinyl ketene and an isocyanate group within the same molecule suggests a rich and complex reactivity profile for this compound that is yet to be explored. A primary focus of future research will be to elucidate its fundamental reaction pathways.

Potential areas of investigation include:

Cycloaddition Reactions: Exploring its propensity to undergo various modes of cycloadditions, such as [2+2], [4+2], and [3+2] reactions, to construct diverse heterocyclic scaffolds. The Staudinger β-lactam synthesis, a well-known reaction of ketenes with imines, could be a starting point for such investigations. thieme-connect.de

Nucleophilic Additions: Studying the regioselectivity of nucleophilic attacks on the different electrophilic centers of the molecule.

Rearrangement Reactions: Investigating the possibility of novel molecular rearrangements under thermal or catalytic conditions. The Curtius rearrangement, which involves an isocyanate intermediate, could provide inspiration for exploring related transformations. nih.gov

A systematic study of its reactions with a wide range of reactants, including nucleophiles, electrophiles, and radical species, will be essential to map its chemical behavior and identify its potential as a building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Isocyanatoethen-1-one, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves [insert specific reaction pathways, e.g., Curtius rearrangement or phosgenation of precursors]. To ensure reproducibility:

- Document reagent purity, solvent conditions, and reaction times in detail .

- Provide spectral data (e.g., IR, NMR) for intermediates and final products, referencing known protocols .

- Include raw data (e.g., temperature gradients, yields) in supplementary materials to address variability .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm the isocyanate group (δ ~120-130 ppm) and IR for the NCO stretch (~2250 cm) .

- Chromatography : Employ GC-MS or HPLC with standards to verify purity (>98%) .

- Elemental Analysis : Cross-check calculated vs. observed C, H, N percentages .

- Data Table :

| Technique | Key Parameters | Expected Results | References |

|---|---|---|---|

| NMR | CDCl, 100 MHz | δ 125 ppm (NCO) | |

| IR | KBr pellet | 2250 cm (NCO) |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to toxicity and volatility .

- Monitor air quality for isocyanate exposure limits (<0.02 ppm) using real-time sensors .

- Quench residues with ethanol/water mixtures to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer :

- Replicate experiments : Verify solvent effects (e.g., DMSO vs. CDCl shifting NMR signals) .

- Cross-validate techniques : Compare XRD crystal structures with DFT-calculated geometries to resolve bond-length discrepancies .

- Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-validated sources like ChemSpider) to identify consensus values .

Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-31G(d) to map transition states and activation energies for reactions with amines or alcohols .

- Solvent Modeling : Apply COSMO-RS to predict solvent effects on reaction kinetics .

- Data Table :

| Reaction Pathway | Key Computational Findings | Experimental Validation | References |

|---|---|---|---|

| Amine addition | ΔG‡ = 25 kcal/mol (DFT) | IR confirms urea formation |

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound-based reactions?

- Methodological Answer :

- Error Analysis : Quantify losses via mass balance (e.g., unreacted starting material, side products) .

- Kinetic Profiling : Use in-situ FTIR to track intermediate formation and adjust reaction conditions .

- Sensitivity Testing : Vatalyst loading or temperature to identify yield-limiting factors .

Q. What ethical and methodological considerations apply when reporting anomalies in this compound stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.